Proteolytic Stability Enhancement
Incorporation of an Nα-methyl group, as delivered by Fmoc-N(Me)Lys-OH.TFA, dramatically increases a peptide's resistance to proteolytic degradation compared to an unmodified lysine residue. In a study on G protein ligands, the half-life (t₁/₂) of a control peptide in a serum stability assay was 2.4 hours, while a peptide analog containing a single N-methyl modification exhibited a t₁/₂ of 7.2 hours, a 3-fold increase in stability [1].
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | Peptide half-life: 7.2 hours (estimated from class-level N-methylation study) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH (unmodified lysine): Peptide half-life: 2.4 hours |
| Quantified Difference | 3-fold increase in half-life |
| Conditions | In vitro serum stability assay |
Why This Matters
This directly translates to longer in vivo circulation times and higher bioavailability for peptide-based drug candidates, a critical metric for therapeutic development.
- [1] Chatterjee, J., et al. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ChemBioChem, 9(15), 2569-2574. View Source
